molecular formula C19H28O13 B7887451 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

Cat. No. B7887451
M. Wt: 464.4 g/mol
InChI Key: GYUJITDJMFVEPZ-AKSHDPDZSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate is a useful research compound. Its molecular formula is C19H28O13 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and esterification reactions.

Starting Materials
D-glucose, D-fructose, Benzoic acid, Methanol, Acetic anhydride, Pyridine, Triethylamine, Methanesulfonic acid, Sodium methoxide, Toluene, Diethyl ether, Chloroform, Sodium bicarbonate, Sodium sulfate

Reaction
Protection of glucose as a benzyl ether using benzyl chloride and sodium hydride in DMF, Protection of fructose as a methoxymethyl ether using methoxymethyl chloride and sodium hydride in DMF, Deprotection of glucose benzyl ether using hydrogenation with palladium on carbon in methanol, Deprotection of fructose methoxymethyl ether using hydrochloric acid in methanol, Glycosylation of deprotected glucose and fructose using methanesulfonic acid as a catalyst in toluene, Esterification of the resulting disaccharide with benzoic acid using methanol, acetic anhydride, and pyridine as a catalyst, Purification of the final product using a combination of chloroform, sodium bicarbonate, and sodium sulfate

properties

IUPAC Name

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUJITDJMFVEPZ-AKSHDPDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

CAS RN

12738-64-6
Record name Sucrose benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12738-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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